

Application Notes & Protocols: Strategic Derivatization of the Acetyl Moiety on the Piperidine Scaffold

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Compound of Interest

Compound Name: *Benzyl 3-acetylpiperidine-1-carboxylate*

Cat. No.: *B1523722*

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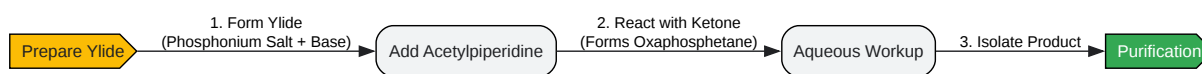
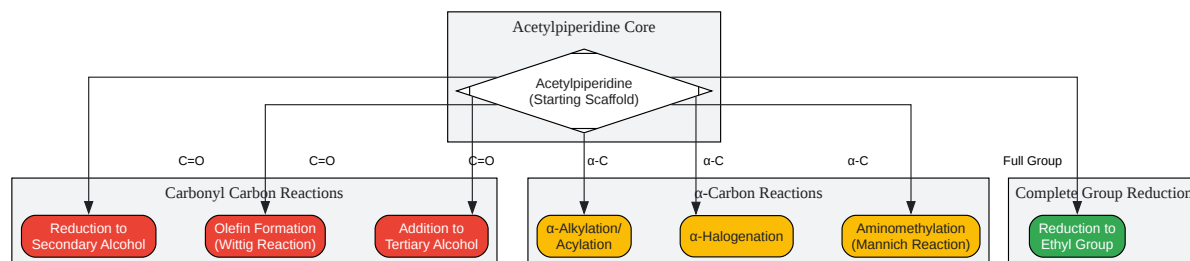
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: The piperidine ring is a cornerstone structural motif in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.^{[1][2]} Its conformational pre-organization and ability to engage in key binding interactions make it a privileged scaffold.^[3] When functionalized with an acetyl group, the piperidine ring is endowed with a highly versatile chemical handle, the 1-(piperidin-X-yl)ethan-1-one core, which serves as a gateway for extensive molecular diversification. This guide provides an in-depth exploration of the key chemical transformations targeting the acetyl group, offering both mechanistic insights and detailed, field-proven protocols to empower researchers in the synthesis of novel piperidine-based compounds.

The Strategic Importance of the Acetyl Group

The acetyl group (COCH_3) is more than a simple substituent; it is a synthetic linchpin. Its carbonyl carbon is electrophilic, the adjacent α -carbon protons are acidic, and the entire group can be transformed through reduction or oxidation. This trifecta of reactivity allows for precise and predictable modifications, enabling the exploration of a vast chemical space around the piperidine core. These modifications can profoundly influence a molecule's physicochemical properties, such as solubility, lipophilicity ($\log P$), and hydrogen bonding capacity, as well as its pharmacodynamic profile by altering receptor affinity and selectivity.^[4]

The following diagram illustrates the primary hubs of reactivity on the acetylpiperidine scaffold, which will be explored in this guide.



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Sources

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